2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0815397
InChI:
InChI=1S/C18H18N4O2S/c1-11-7-8-13-14(9-11)25-17-16(13)18(24)22(21-20-17)10-15(23)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,23)
SMILES:
CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4
Molecular Formula:
C18H18N4O2S
Molecular Weight:
354.4 g/mol
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide
CAS No.:
Cat. No.: VC0815397
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-11-7-8-13-14(9-11)25-17-16(13)18(24)22(21-20-17)10-15(23)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,23) |
| Standard InChI Key | ISPJWZDDYAJDLJ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
| Canonical SMILES | CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator